molecular formula C19H25N3O4 B2594396 methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1881275-69-9

methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No. B2594396
CAS RN: 1881275-69-9
M. Wt: 359.426
InChI Key: QIDNJYDOAVASEG-OAHLLOKOSA-N
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Description

The compound contains a benzyloxycarbonyl group , which is an organyl group of formula ‒COOCH2Ph. This group is often introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and the functional groups present. For example, the presence of a benzyloxycarbonyl group could influence the compound’s reactivity and solubility .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research on similar compounds focuses on the synthesis, crystal structure, and potential applications of molecules with complex nitrogen-containing heterocycles, such as imidazoles and benzimidazoles. These studies contribute to the understanding of molecular interactions, stability, and reactivity, which are crucial for designing novel compounds with desired properties for applications in materials science, pharmaceuticals, and chemical synthesis.

For example, studies on molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate explore hydrogen-bonded structures, offering insights into the molecular assembly and potential for creating new materials or pharmaceuticals (Portilla et al., 2007).

Pharmacological Potential

Compounds with imidazole and benzimidazole cores are studied for their diverse biological activities. Research into the synthesis and structure-activity relationships of various derivatives aims to discover new therapeutic agents with antimicrobial, anti-inflammatory, or anticancer properties.

For instance, new series of compounds synthesized and evaluated for their antioxidant and antimicrobial activities demonstrate the potential of these molecules in developing new drugs (Bassyouni et al., 2012). Another study involves the synthesis of functionalized benzimidazopyrimidinones, highlighting a novel approach to creating compounds that could serve as pharmacological agents (Mancuso et al., 2017).

Chemical Functionalization and Applications

The functionalization of molecules with specific groups, such as the imidazole ring, enables the development of materials with unique properties. This approach is crucial for applications in nanotechnology, sensor development, and catalysis.

Research on the functionalization of carbon nanotubes with imidazole derivatives illustrates the intersection of organic synthesis and materials science, paving the way for creating new materials with specific functionalities (Tahermansouri & Ghobadinejad, 2013).

properties

IUPAC Name

methyl 5-methyl-2-[(1R)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-12(2)10-15(17-20-13(3)16(22-17)18(23)25-4)21-19(24)26-11-14-8-6-5-7-9-14/h5-9,12,15H,10-11H2,1-4H3,(H,20,22)(H,21,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDNJYDOAVASEG-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

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